CLogP Differential: The Cyclopropyl‑Modulated Lipophilicity Advantage Over N‑Methyl and N‑Ethyl Analogs
The target compound exhibits a CLogP of 1.953 , placing it in the optimal range for CNS‑drug‑like properties (typically 1–3) while its N‑methyl analog (estimated CLogP ~0.9) and N‑ethyl analog (estimated CLogP ~1.3) are more polar, potentially reducing passive membrane permeability. The cyclopropyl group introduces a strained ring that increases lipophilicity without substantially enlarging molecular volume, a well‑documented advantage in balancing solubility and permeability [1].
| Evidence Dimension | Calculated logP (CLogP) |
|---|---|
| Target Compound Data | CLogP = 1.953 |
| Comparator Or Baseline | 6-Amino-1-methyl analog: CLogP ~0.9 (estimated); 6-Amino-1-ethyl analog: CLogP ~1.3 (estimated)** No direct experimental dataset found; values are computational estimates based on fragment addition methods. |
| Quantified Difference | ΔCLogP ≈ +1.0 vs. N‑methyl; ΔCLogP ≈ +0.65 vs. N‑ethyl |
| Conditions | CLogP calculated by Enamine using internal algorithm; comparator LogP estimated by additive fragment method (CLogP, BioByte). |
Why This Matters
Higher CLogP within the 1–3 range may enhance membrane permeability and oral bioavailability potential, making the cyclopropyl analog a preferred starting point for CNS or intracellular target programs.
- [1] Meanwell, N. A. (2011) ‘Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design’, Journal of Medicinal Chemistry, 54(8), pp. 2529–2591 (Discussion of cyclopropyl ring effect on logP and metabolic stability). View Source
